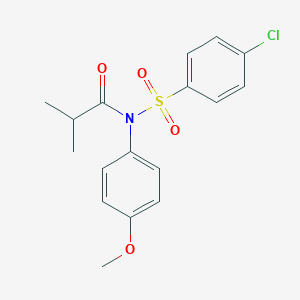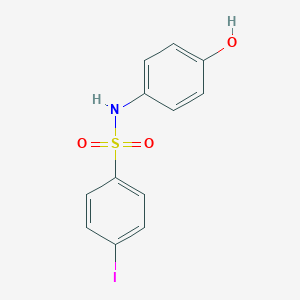
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide, also known as CNI-1493, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been investigated for its anti-inflammatory and immunomodulatory properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood, but it is thought to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to inhibit the proliferation of T cells and the production of nitric oxide, which contributes to its immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its effects can be variable depending on the cell type and experimental conditions, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of 4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, there is ongoing research into the potential use of this compound for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Overall, the study of this compound has the potential to lead to the development of new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with isobutyric acid to form 4-chlorobenzenesulfonate isobutyl ester. This intermediate is then reacted with 4-methoxyaniline to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve yield and purity, and the current method is considered to be highly efficient.
Applications De Recherche Scientifique
4-chloro-N-isobutyryl-N-(4-methoxyphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects in vitro and in vivo. It has been investigated for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in animal models.
Propriétés
Formule moléculaire |
C17H18ClNO4S |
|---|---|
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C17H18ClNO4S/c1-12(2)17(20)19(14-6-8-15(23-3)9-7-14)24(21,22)16-10-4-13(18)5-11-16/h4-12H,1-3H3 |
Clé InChI |
MMFJFIFSEIPBKQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
